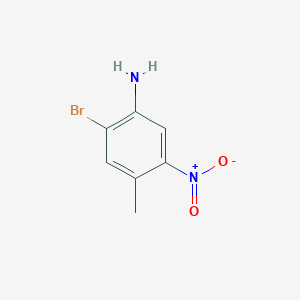
2-Bromo-4-methyl-5-nitroaniline
Overview
Description
2-Bromo-4-methyl-5-nitroaniline is a chemical compound with the molecular formula C7H7BrN2O2 . It is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives, which exhibit antibacterial and antifungal activity against a variety of microorganisms in vitro .
Synthesis Analysis
The synthesis of this compound involves multiple steps. Direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products . An intramolecular palladium-catalyzed aryl amination reaction is used to produce benzimidazoles .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H7BrN2O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,9H2,1H3 . The molecular weight of the compound is 231.05 g/mol . A more detailed analysis of the molecular structure can be found in various scientific publications .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can lead to a variety of products. For example, the compound can undergo an intramolecular palladium-catalyzed aryl amination reaction to produce benzimidazoles .Physical And Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 231.05 g/mol . The compound has a topological polar surface area of 71.8 Ų .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Improved synthesis methods, such as the diazotization-Sandmeyer reaction, have been developed for related compounds like 4-Bromo-2-chlorotoluene (Xue Xu, 2006).
- Crystal Structure Analysis : Studies have been conducted on the crystal structures of compounds like 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide, highlighting the arrangement of molecules and interactions in crystalline forms (N. Vyas, M. N. Vyas, S. Jain, H. M. Sobell, 1984).
Chemical Properties and Applications
- Urease Inhibitory Activity : Some derivatives, like 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol Schiff base, exhibit significant urease inhibitory activity, potentially useful in medicine and agriculture (Abida Zulfiqar, D. Ahmed, Rabia Fatima, S. Yousuf, 2020).
- Intermolecular Interactions : Investigations into the molecular structures of related nitroaniline salts have provided insights into the nature and magnitude of intermolecular interactions, which are crucial for understanding the material's properties (Volodymyr Medviediev, M. Daszkiewicz, 2021).
Physical Properties and Analysis
- Solvent Effects on Infrared Spectra : Studies on the infrared spectra of anilines, including 2-substituted 4-nitroanilines, have revealed important information about hydrogen bonding and intramolecular interactions (L. Dyall, 1970).
- Solubility and Thermodynamics : Research on the solubility and solution thermodynamics of compounds like 2-methyl-4-nitroaniline in various solvents provides essential data for purification processes and theoretical studies (Xinbao Li, Yang Cong, Cunbin Du, Hongkun Zhao, 2016).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-4-methyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYLMACPWDPBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474771 | |
| Record name | 2-bromo-4-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102169-99-3 | |
| Record name | 2-Bromo-4-methyl-5-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102169-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-4-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


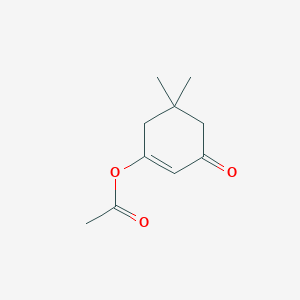

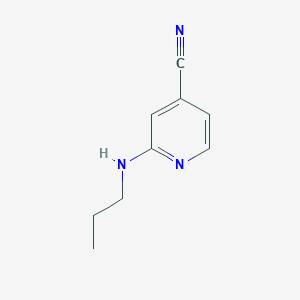

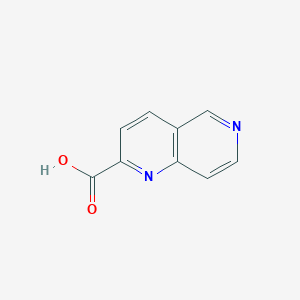
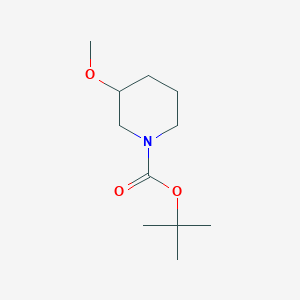
![5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174262.png)
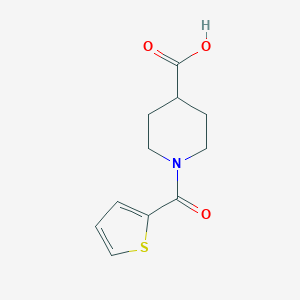

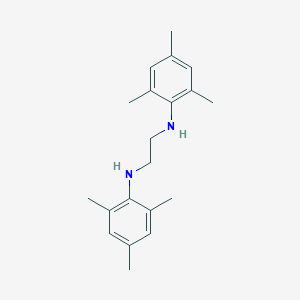
![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)
![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)
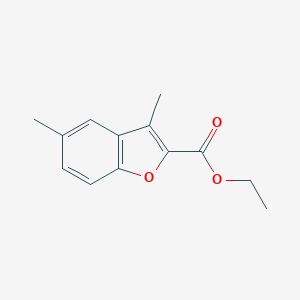
![2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B174277.png)
